molecular formula C23H21N5O4 B2869351 methyl 4-(2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate CAS No. 895000-95-0

methyl 4-(2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate

Cat. No. B2869351
CAS RN: 895000-95-0
M. Wt: 431.452
InChI Key: GTPBPDVEEHEZOG-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[3,4-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyrazolo[3,4-d]pyrimidine core, followed by various functional group interconversions to install the acetamido and benzoate groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The pyrazolo[3,4-d]pyrimidine core would provide a rigid, planar structure, while the acetamido and benzoate groups would add additional complexity .


Chemical Reactions Analysis

As for the chemical reactions, this compound could potentially undergo, the amide and ester groups are both susceptible to hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with similar structures have low solubility in water and are slightly soluble in alcohol .

Scientific Research Applications

Synthesis of Heterocyclic Systems

Methyl 4-(2-(1-(2,4-Dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate and related compounds have been used in the synthesis of various heterocyclic systems. These include the preparation of 4H-pyrido[1,2-a]pyrimidin-4-ones, 4H-pyrimido[1,2-b]pyridazin-4-ones, 5H-[1,2,4]triazolo[2,3-a]pyrimidin-5-one, 5H-thiazolo[3,2-a]pyrimidin-5-one, and 4H-pyrazino[1,2-a]pyrimidin-4-one. Such syntheses often involve catalytical transfer hydrogenation or the use of hydrogen bromide in acetic acid for selective removal of protecting groups (Toplak et al., 1999).

Antimicrobial and Insecticidal Activity

Compounds derived from this chemical have been evaluated for their antimicrobial and insecticidal potential. For instance, certain pyrimidine-linked pyrazole heterocyclics exhibited both insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms (Deohate & Palaspagar, 2020).

Anticancer Properties

Novel pyrazolopyrimidines derivatives, synthesized using related compounds, have shown potential as anticancer agents. Their structure-activity relationship (SAR) was discussed to better understand the relation between their chemical structure and biological activity (Rahmouni et al., 2016). Additionally, new pyrazolo[3,4-d]pyrimidin-4-one derivatives were synthesized and tested for their antitumor activity on the MCF-7 human breast adenocarcinoma cell line, with some compounds revealing significant inhibitory activity (Abdellatif et al., 2014).

Potential Antipsychotic Agents

1,3-Dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, a series of compounds related to this compound, were evaluated as potential antipsychotic agents. These compounds showed an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors, which is distinct from clinically available antipsychotic agents (Wise et al., 1987).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future directions for research into this compound would likely depend on its intended use. If it’s being investigated as a potential drug, future research could involve further optimization of the structure to improve its potency, selectivity, and pharmacokinetic properties .

properties

IUPAC Name

methyl 4-[[2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O4/c1-14-4-9-19(15(2)10-14)28-21-18(11-25-28)22(30)27(13-24-21)12-20(29)26-17-7-5-16(6-8-17)23(31)32-3/h4-11,13H,12H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPBPDVEEHEZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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